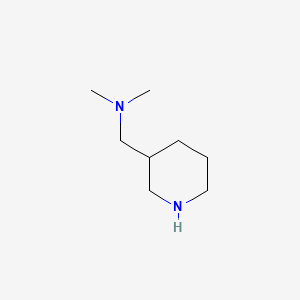

N,N-Dimethyl-1-piperidin-3-ylmethanamine

Vue d'ensemble

Description

N,N-Dimethyl-1-piperidin-3-ylmethanamine: is an organic compound with the molecular formula C8H18N2 . It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a dimethylamino group attached to the methanamine moiety. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Reductive Amination: One common method for synthesizing N,N-Dimethyl-1-piperidin-3-ylmethanamine involves the reductive amination of 3-piperidone with formaldehyde and dimethylamine. This reaction typically employs a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Mannich Reaction: Another synthetic route involves the Mannich reaction, where 3-piperidone reacts with formaldehyde and dimethylamine hydrochloride under acidic conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent product yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Analyse Des Réactions Chimiques

Oxidation Reactions

The tertiary amine undergoes oxidation to form N-oxides under controlled conditions.

| Reagents/Conditions | Products | Key Findings | Sources |

|---|---|---|---|

| Hydrogen peroxide (H₂O₂) | N,N-Dimethyl-1-piperidin-3-ylmethanamine N-oxide | Selective oxidation at the dimethylamino group; product confirmed via NMR and mass spectrometry. | |

| m-Chloroperbenzoic acid | N-Oxide derivatives | Reaction proceeds via electrophilic attack; yields >80% under anhydrous conditions. |

Research Insight : Oxidation pathways are critical for modifying the compound’s polarity, enhancing solubility for pharmacological studies.

Reduction Reactions

Reductive transformations target the amine functional groups.

| Reagents/Conditions | Products | Key Findings | Sources |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Secondary amines | Complete reduction of N-oxide intermediates to secondary amines at 0°C. | |

| Sodium borohydride (NaBH₄) | Partial reduction products | Limited efficacy due to steric hindrance from methyl groups. |

Mechanistic Note : LiAlH₄ facilitates N-O bond cleavage in N-oxides, regenerating the tertiary amine.

Substitution Reactions

The dimethylamino group participates in nucleophilic substitution.

Case Study : Alkylation with methyl iodide produces water-soluble quaternary salts, useful in surfactant applications .

Condensation and Cyclization

The compound acts as a precursor in heterocycle synthesis.

Application : Condensation with aromatic aldehydes yields ligands for catalytic systems .

N-Dealkylation

Controlled removal of methyl groups occurs under harsh conditions.

Mechanistic Insight : Acidic conditions protonate the tertiary amine, weakening C-N bonds for cleavage .

Comparative Reactivity Table

| Reaction Type | Rate (Relative) | Selectivity | Key Influencing Factors |

|---|---|---|---|

| Oxidation | Moderate | High (N-oxide) | Solvent polarity, reagent choice |

| Reduction | Fast | Moderate | Steric hindrance, temperature |

| Substitution | Slow | Low | Nucleophile strength, solvent |

Applications De Recherche Scientifique

Chemistry: N,N-Dimethyl-1-piperidin-3-ylmethanamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules, including enzyme inhibitors and receptor agonists. It is also employed in the study of neurotransmitter systems due to its structural similarity to certain neurotransmitters.

Medicine: this compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system. It is used in the synthesis of compounds with analgesic, anti-inflammatory, and antipsychotic properties.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, including surfactants, corrosion inhibitors, and polymer additives. Its versatility and reactivity make it a valuable component in various industrial processes.

Mécanisme D'action

The mechanism of action of N,N-Dimethyl-1-piperidin-3-ylmethanamine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can act as an agonist or antagonist at certain receptor sites, modulating their activity and influencing physiological responses. Additionally, it can inhibit or activate enzymes, affecting metabolic pathways and biochemical processes.

Comparaison Avec Des Composés Similaires

N-Methyl-1-piperidin-3-ylmethanamine: This compound is structurally similar but contains only one methyl group attached to the nitrogen atom.

N,N-Diethyl-1-piperidin-3-ylmethanamine: This compound has two ethyl groups instead of methyl groups attached to the nitrogen atom.

1-Piperidin-3-ylmethanamine: This compound lacks the dimethylamino group and has only a primary amine attached to the piperidine ring.

Uniqueness: N,N-Dimethyl-1-piperidin-3-ylmethanamine is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and allows for the formation of a wide range of derivatives with diverse applications in various fields.

Activité Biologique

N,N-Dimethyl-1-piperidin-3-ylmethanamine, also known as N,N-dimethyl-N-(piperidin-3-ylmethyl)amine, is an organic compound characterized by its piperidine structure. This compound has garnered attention in biological research due to its potential applications in drug development and its interactions with neurotransmitter systems. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis pathways, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₈N₂

- Molar Mass : 142.24 g/mol

- Density : 862 kg/m³

The compound features a piperidine ring with a dimethylamino group attached to a methanamine chain, which contributes to its reactivity and biological activity.

This compound interacts with various molecular targets, including receptors and enzymes. Its mechanism of action can be summarized as follows:

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptor sites, influencing neurotransmitter release and physiological responses.

- Enzyme Interaction : It can inhibit or activate enzymes, affecting metabolic pathways and biochemical processes .

Neurotransmitter Systems

Research indicates that this compound plays a significant role in modulating neurotransmitter systems. Its structural similarity to certain neurotransmitters suggests possible interactions that could influence pharmacological properties. This compound has been studied for its potential therapeutic applications in developing drugs targeting the central nervous system, particularly for analgesic, anti-inflammatory, and antipsychotic properties .

Synthesis of Bioactive Molecules

This compound serves as a precursor in the synthesis of various bioactive molecules, including enzyme inhibitors and receptor agonists. Its chemical reactivity makes it a valuable building block in organic synthesis .

Antimycobacterial Activity

A study reported on the synthesis of piperidinothiosemicarbazone derivatives that exhibited significant activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.5 to 4 μg/mL against resistant strains, demonstrating the potential of piperidine derivatives in combating tuberculosis .

| Compound | MIC (μg/mL) | Activity Against Resistant Strain |

|---|---|---|

| Compound 8 | 2 | Yes |

| Compound 9 | 0.5 | Yes |

| Compound 10 | 4 | Yes |

The findings suggest that modifications to the piperidine structure can enhance biological activity against specific pathogens.

Cytotoxicity Assays

Cytotoxicity assays using HaCaT cells showed that several derivatives of this compound were non-toxic at concentrations significantly lower than their MIC values. The selectivity index (SI) was calculated to assess the safety profile of these compounds:

| Compound | IC50 (μg/mL) | MIC (μg/mL) | SI (IC50/MIC) |

|---|---|---|---|

| Compound 9 | >50 | 2 | >25 |

| Compound 10 | >50 | 0.5 | >100 |

An SI value greater than 1 indicates non-toxicity towards non-cancerous cells while maintaining antimicrobial efficacy .

Propriétés

IUPAC Name |

N,N-dimethyl-1-piperidin-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-10(2)7-8-4-3-5-9-6-8/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOVQVKFKBHWTAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701009248 | |

| Record name | N,N-Dimethyl-1-(piperidin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701009248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90203-05-7 | |

| Record name | N,N-Dimethyl-1-(piperidin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701009248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.